molecular formula C18H21N5O4S B12627335 2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone

2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone

Cat. No.: B12627335
M. Wt: 403.5 g/mol
InChI Key: CELKDHMFRYHYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone involves multiple steps. One common approach is the reaction of a tricyclic imide with tributylphosphine, carbon disulfide, and dimethyl acetylenedicarboxylate (DMAD) under specific conditions . This reaction yields a product containing a distinctive tetracyclic skeleton, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone is unique due to its specific tetracyclic structure and the presence of a morpholine ring

Properties

Molecular Formula

C18H21N5O4S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C18H21N5O4S/c1-18(2)7-11-12(8-27-18)28-16-14(11)15-20-17(21-23(15)10-19-16)26-9-13(24)22-3-5-25-6-4-22/h10H,3-9H2,1-2H3

InChI Key

CELKDHMFRYHYIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)OCC(=O)N5CCOCC5)C

Origin of Product

United States

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